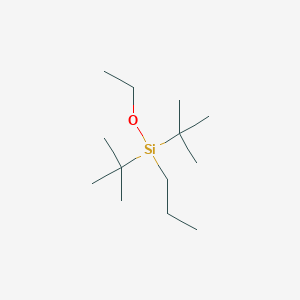![molecular formula C17H22BrN3O3 B12453029 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide CAS No. 364339-60-6](/img/structure/B12453029.png)
1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that combines an acetylated glycine moiety with a bromophenyl group attached to a cyclohexanecarboxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide typically involves multiple steps. One common approach is to start with the acetylation of glycine to form N-acetylglycine. This intermediate is then reacted with 4-bromoaniline to form the N-acetylglycyl-4-bromoaniline derivative. The final step involves the cyclization of this intermediate with cyclohexanecarboxylic acid under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-acetylglycyl-beta-alanine: Shares the acetylglycyl moiety but differs in the rest of the structure.
N-acetylcysteamine: Contains an acetyl group and an amino acid derivative but lacks the bromophenyl and cyclohexanecarboxamide components.
N-acetylglycine: A simpler compound with only the acetylglycyl structure.
Uniqueness: 1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide is unique due to its combination of an acetylated glycine moiety with a bromophenyl group and a cyclohexanecarboxamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
364339-60-6 |
|---|---|
Molecular Formula |
C17H22BrN3O3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-[(2-acetamidoacetyl)amino]-N-(4-bromophenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H22BrN3O3/c1-12(22)19-11-15(23)21-17(9-3-2-4-10-17)16(24)20-14-7-5-13(18)6-8-14/h5-8H,2-4,9-11H2,1H3,(H,19,22)(H,20,24)(H,21,23) |
InChI Key |
SDJIPLWIVWGICT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)NC1(CCCCC1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


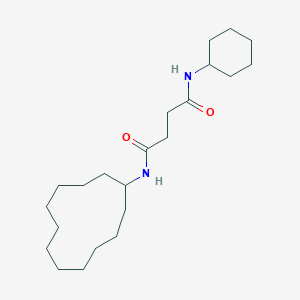

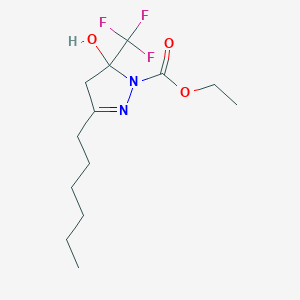
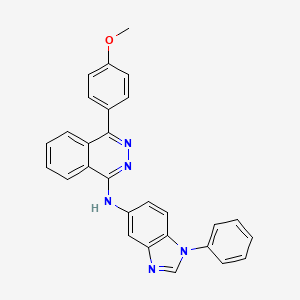
![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)
![2-bromo-4-(2-chlorobenzyl)-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12452974.png)
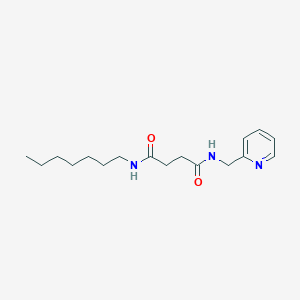
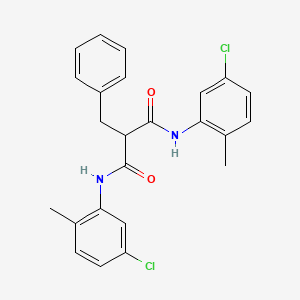
![4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B12452997.png)
![2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12453001.png)
![2-{[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12453013.png)
![Tert-butyl 4-[2,2,2-trifluoro-1-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B12453016.png)
![4-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamoyl]phenyl acetate](/img/structure/B12453021.png)
